molecular formula C6H10N2O B112695 4-Aminooxane-4-carbonitrile CAS No. 50289-12-8

4-Aminooxane-4-carbonitrile

Cat. No. B112695
CAS RN: 50289-12-8
M. Wt: 126.16 g/mol
InChI Key: RNLRIDPDRLEOSF-UHFFFAOYSA-N
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Description

4-Aminooxane-4-carbonitrile, also known as 4-Aminotetrahydro-2H-pyran-4-carbonitrile or 4-Amino-4-cyanotetrahydropyran, is a chemical compound with the molecular formula C₆H₁₀N₂O . It has a molecular weight of 126.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminooxane-4-carbonitrile include a molecular weight of 126.16 g/mol . The compound has a density of 1.111g/cm³ and a boiling point of 260.777ºC at 760 mmHg .

Scientific Research Applications

Improved Synthetic Routes and Structural Characterization

Research has improved the synthesis of 4-amino-1-naphthalene carbonitrile, emphasizing the efficiency and environmental benefits of using L-proline as a catalyst. This compound is significant in pharmaceutical and chemical industries, showcasing an optimized process with a high yield and reduced environmental impact (Qin Yu, 2012).

Enantioselective Synthesis for Medicinal Applications

The enantioselective synthesis of medicinally relevant 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles has been achieved, highlighting the potential of these compounds in developing pharmaceuticals with improved efficacy and specificity (G. Koz, Omer Koz, N. Coşkun, 2016).

Supramolecular Architecture in Material Science

Studies on the supramolecular architecture of 2-amino-1,1,4,5,6,7-hexafluoroindene-3-carbonitrile and its derivatives have provided insights into their potential applications in materials science, particularly in designing new materials with specific molecular interactions and properties (T. V. Rybalova, V. Y. Gatilov, V. M. Karpov, 2014).

Antiproliferative Activities Against Cancer

Research on heterocyclic compounds derived from cyclohexane-1,4-dione, including 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has shown significant antiproliferative and anticancer activities, suggesting their potential as chemotherapeutic agents (R. Mohareb, N. Y. M. Abdo, 2022).

Photoinitiating Systems for 3D Printing

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives have been proposed as versatile photosensitizers in photoinitiating systems for various photopolymerization processes. Their application extends to 3D printing technologies, where they facilitate high-resolution fabrication under low light intensity UV and visible LEDs (Emilia Hola et al., 2020).

Mass Spectrometry for Molecular Analysis

The decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization has been explored, providing valuable information on their molecular structures and potential applications in analytical chemistry (L. V. Klyba et al., 2018).

Safety And Hazards

The safety data sheet for 4-Aminooxane-4-carbonitrile suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-aminooxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLRIDPDRLEOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622203
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminooxane-4-carbonitrile

CAS RN

50289-12-8
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminooxane-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were successively introduced and the solution obtained was cooled in an ice/methanol bath at about -7° C. 2 ml of tetrahydro-4H-pyran-4-one were added at a temperature of ≤0° C., and the reaction medium was allowed to rise to ambient temperature with vigorous stirring for 18 hours. After extracting 3 times with methylene chloride, washing with salt water and drying, 2.49 g of the expected product (translucent crystals) melting at approximately 46°-47° C. were obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tetrahydropyran-4-one (150 g, 1.50 mol) in methanol (1500 mL) was added potassium cyanide (6.0 M in water, 400 mL, 2.4 mol), ammonium hydroxide (25% solution in water, 1000 mL, 7.4 mol), and ammonium chloride (161 g, 3.00 mol). The reaction mixture was heated to 70° C. After 16 hours, the reaction mixture was cooled, quenched with cold brine (2000 mL), and extracted with dichloromethane (4×1500 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 4-amino-tetrahydro-2H-pyran-4-carbonitrile. The material was used without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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